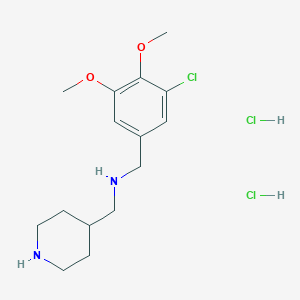![molecular formula C22H15N3O4 B4688545 1-(3-NITROPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE](/img/structure/B4688545.png)
1-(3-NITROPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE
Übersicht
Beschreibung
1-(3-NITROPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE is a complex organic compound that features a nitrophenyl group, a quinoxaline moiety, and a phenoxy linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-NITROPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE typically involves multi-step organic reactions. One common method includes:
Nitration of Phenyl Ring: The initial step involves the nitration of a phenyl ring to introduce the nitro group.
Formation of Quinoxaline: The quinoxaline moiety is synthesized separately through the condensation of an o-phenylenediamine with a diketone.
Coupling Reaction: The final step involves coupling the nitrophenyl and quinoxaline units through a phenoxy linkage using a suitable coupling reagent such as a palladium catalyst under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-NITROPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: 1-(3-AMINOPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-NITROPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-(3-NITROPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE depends on its application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: In electronic applications, it may facilitate charge transport or light emission through its conjugated system.
Vergleich Mit ähnlichen Verbindungen
1-(3-NITROPHENYL)-2-[4-(2-PYRIDYL)PHENOXY]-1-ETHANONE: Similar structure but with a pyridyl group instead of a quinoxaline.
1-(3-NITROPHENYL)-2-[4-(2-BENZOXAZOLYL)PHENOXY]-1-ETHANONE: Contains a benzoxazole moiety.
Uniqueness: 1-(3-NITROPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE is unique due to the presence of the quinoxaline moiety, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
1-(3-nitrophenyl)-2-(4-quinoxalin-2-ylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4/c26-22(16-4-3-5-17(12-16)25(27)28)14-29-18-10-8-15(9-11-18)21-13-23-19-6-1-2-7-20(19)24-21/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCNIJPRSVHVGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B4688468.png)

![N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4688477.png)
![5-chloro-8-[4-(3-methyl-4-nitrophenoxy)butoxy]quinoline](/img/structure/B4688482.png)

![N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B4688489.png)

![N-[4-(6-methyl-2-phenylquinazolin-4-yl)phenyl]acetamide](/img/structure/B4688503.png)

![1-[(2-naphthylthio)acetyl]pyrrolidine](/img/structure/B4688512.png)
![5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID](/img/structure/B4688519.png)



